2-Iodo-6-methoxybenzamide
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Overview
Description
2-Iodo-6-methoxybenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, where the benzene ring is substituted with iodine at the second position and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxybenzamide typically involves the iodination of 6-methoxybenzamide. One common method is the Sandmeyer reaction, where 6-methoxybenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the ortho position relative to the methoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 6-methoxybenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 6-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxybenzamide involves its ability to interact with biological molecules through covalent bonding. The iodine atom can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
2-Iodo-5-methoxybenzamide: Similar structure but with the methoxy group at the fifth position.
2-Iodo-4-methoxybenzamide: Methoxy group at the fourth position.
2-Iodo-3-methoxybenzamide: Methoxy group at the third position.
Uniqueness: 2-Iodo-6-methoxybenzamide is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-iodo-6-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
JEMVWHNDWFZHBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)I)C(=O)N |
Origin of Product |
United States |
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